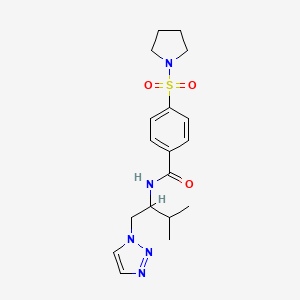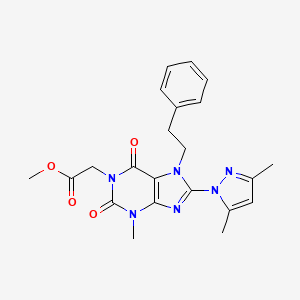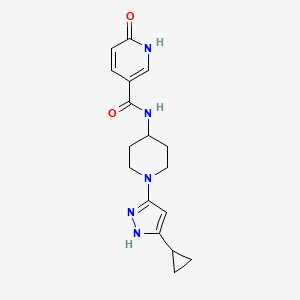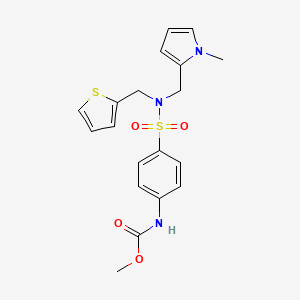![molecular formula C16H12F2N2OS2 B2482150 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-33-1](/img/structure/B2482150.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide belongs to a class of chemicals that exhibit a wide range of biological activities. This compound, due to its structural complexity, is of interest in various chemical and pharmaceutical research areas. The introduction focuses on the synthesis, molecular and physical properties, and chemical behaviors of similar compounds to infer possible characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with the formation of a core benzo[d]thiazole structure followed by various functionalization steps. For instance, the synthesis of thiazolyl acetamide derivatives involves reactions under specific conditions to introduce different substituents, which significantly impact the compound's biological activities and physical properties (Boechat et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds within this class reveals a common ‘‘V’’ shaped configuration of the molecules, which is instrumental in their intermolecular interactions. These interactions, including hydrogen bonds and π-interactions, are crucial for the compound's stability and reactivity. Such structural features are determined through X-ray crystallography and contribute to the understanding of the compound's chemical behavior (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving such compounds often entail electrophilic substitution, nucleophilic addition, and the formation of hydrogen bonds. The presence of difluoro groups and a thiazole ring suggests reactivity towards nucleophiles and the potential for forming a variety of derivatives through substitution reactions. These reactions can alter the compound's physical and chemical properties, making it suitable for various applications (Janardhan et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular interactions. For example, compounds with similar structures exhibit crystallinity with specific space groups and cell dimensions, indicating solid-state stability and potential for forming defined crystalline materials (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are directly related to the compound's functional groups. The benzo[d]thiazol and acetamide groups in such compounds contribute to their chemical behavior, including potential biological activities. The specific arrangement of these groups can result in unique interactions with biological targets, leading to various effects (Janardhan et al., 2014).
科学的研究の応用
Antitumor and Anticancer Applications
Compounds bearing the benzothiazole moiety, similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, have been investigated for their antitumor and anticancer activities. A study on new derivatives of 2-(4-aminophenyl)benzothiazole demonstrated considerable anticancer activity against several cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Another research focused on 5-methyl-4-phenyl thiazole derivatives, which showed high selectivity and potential as anticancer agents against specific cancer cell lines, indicating the significance of such compounds in designing cancer therapies (Evren et al., 2019).
Antimicrobial and Antibacterial Activities
The synthesis and evaluation of novel thiazole derivatives have also shown promising antimicrobial and antibacterial activities. For instance, a study synthesized and tested the antimicrobial activity of new thiazole derivatives, revealing their potential as effective antimicrobial agents (Darwish et al., 2014). This suggests that compounds with a thiazole core can serve as a basis for developing new antimicrobial treatments.
Antioxidant Properties
Research on 5-arylazo-2-chloroacetamido thiazole derivatives has explored their antioxidant properties, demonstrating that certain synthesized compounds possess significant antioxidant activity. These findings propose the utilization of such compounds in developing antioxidant therapies, which could mitigate oxidative stress-related diseases (Hossan, 2020).
Anti-inflammatory and Enzyme Inhibition
Some derivatives have been identified for their anti-inflammatory activities and ability to inhibit specific enzymes, suggesting potential applications in treating inflammation and related disorders. A study on novel derivatives containing the benzothiazole unit showed significant urease inhibition activity, indicating their potential in addressing diseases related to urease enzyme dysfunction (Gull et al., 2016).
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c1-22-11-4-2-9(3-5-11)6-14(21)19-16-20-15-12(18)7-10(17)8-13(15)23-16/h2-5,7-8H,6H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULUEATITWOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2482067.png)
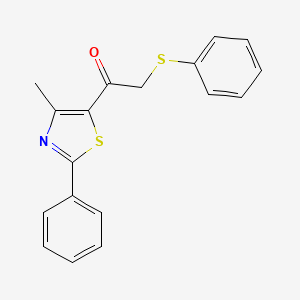

![Methyl 4-[[5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2482072.png)


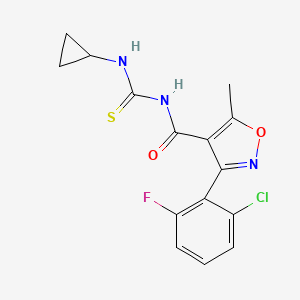
![6-(4-Chlorophenyl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2482080.png)
![1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B2482081.png)
